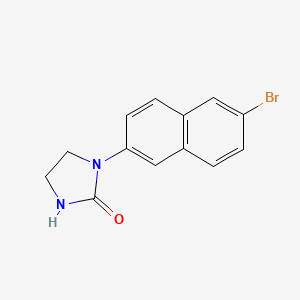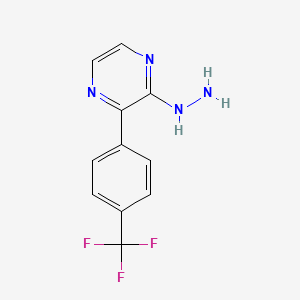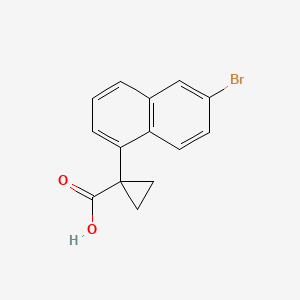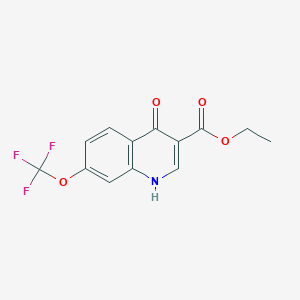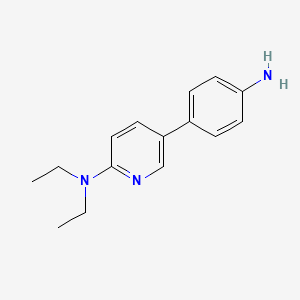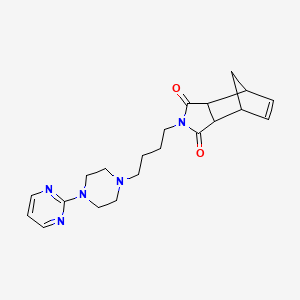
2-Ethylnonanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanoyl chloride, 2-ethyl-, also known as 2-ethyl-nonanoyl chloride, is an organic compound with the molecular formula C11H21ClO. It is a derivative of nonanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is a colorless to light yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonanoyl chloride, 2-ethyl-, can be synthesized through the reaction of 2-ethyl-nonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the acid is heated with the chlorinating agent, resulting in the formation of nonanoyl chloride, 2-ethyl-, along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In industrial settings, the production of nonanoyl chloride, 2-ethyl-, involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor, where 2-ethyl-nonanoic acid is continuously fed into the reactor along with the chlorinating agent. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Nonanoyl chloride, 2-ethyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, nonanoyl chloride, 2-ethyl-, hydrolyzes to form 2-ethyl-nonanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React with nonanoyl chloride, 2-ethyl-, under mild conditions to form amides.
Alcohols: React with nonanoyl chloride, 2-ethyl-, in the presence of a base such as pyridine to form esters.
Water: Hydrolyzes nonanoyl chloride, 2-ethyl-, to form the corresponding acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Ethyl-nonanoic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Nonanoyl chloride, 2-ethyl-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the modification of polymers to enhance their properties.
Biochemistry: Utilized in the synthesis of acylated compounds for biochemical studies.
Medicinal Chemistry: Involved in the development of novel drug candidates through the formation of amide and ester linkages.
Mecanismo De Acción
The mechanism of action of nonanoyl chloride, 2-ethyl-, primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in medicinal chemistry, the formation of amide bonds can influence the biological activity of drug candidates by modifying their interaction with target proteins .
Comparación Con Compuestos Similares
Nonanoyl chloride, 2-ethyl-, can be compared with other acyl chlorides such as:
Octanoyl Chloride: Similar in structure but with a shorter carbon chain.
Decanoyl Chloride: Similar in structure but with a longer carbon chain.
Lauroyl Chloride: Contains a longer carbon chain and is used in similar applications.
Palmitoyl Chloride: Has an even longer carbon chain and is used in the synthesis of surfactants and detergents.
Uniqueness
Nonanoyl chloride, 2-ethyl-, is unique due to the presence of the 2-ethyl substituent, which can influence its reactivity and the properties of the resulting derivatives. This structural feature can lead to differences in physical properties, such as boiling point and solubility, as well as variations in reactivity with nucleophiles.
Propiedades
Número CAS |
88663-38-1 |
|---|---|
Fórmula molecular |
C11H21ClO |
Peso molecular |
204.73 g/mol |
Nombre IUPAC |
2-ethylnonanoyl chloride |
InChI |
InChI=1S/C11H21ClO/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3 |
Clave InChI |
TYODXJZPZUTDPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
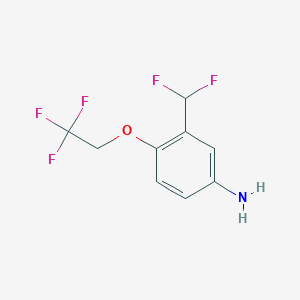
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)

